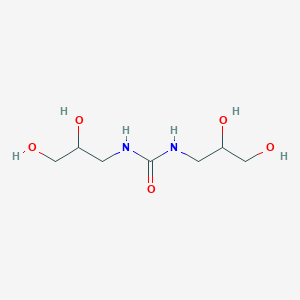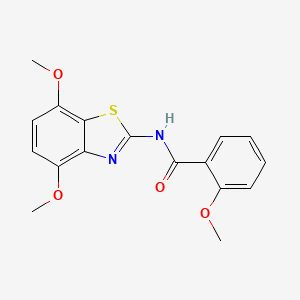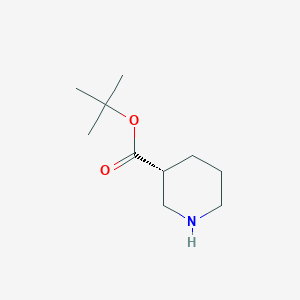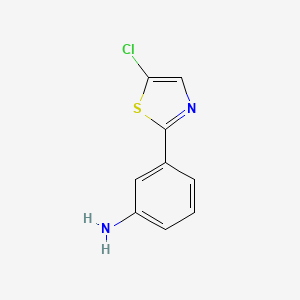![molecular formula C13H16ClN3O2 B3301794 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide CAS No. 912771-46-1](/img/structure/B3301794.png)
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide: is a heterocyclic organic compound with the molecular formula C13H16ClN3O2 and a molecular weight of 281.74 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide typically involves multiple steps, starting with the chlorination of benzamide to introduce the chlorine atom. The cyclopentyl ring is then functionalized with the hydroxycarbamimidoyl group through a series of reactions involving reagents such as hydroxylamine and carbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzamide group to a carboxylic acid derivative.
Reduction: : Reduction of the chloro group to produce a corresponding amine.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Amines.
Substitution: : A wide range of functionalized derivatives depending on the substituent.
Scientific Research Applications
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide: can be compared to similar compounds such as 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]benzamide . While both compounds share structural similarities, their differences in ring size and functional groups can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]benzamide
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]benzamide
Other benzamide derivatives with similar functional groups and substitutions.
Properties
CAS No. |
912771-46-1 |
|---|---|
Molecular Formula |
C13H16ClN3O2 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-5-3-9(4-6-10)11(18)16-13(12(15)17-19)7-1-2-8-13/h3-6,19H,1-2,7-8H2,(H2,15,17)(H,16,18) |
InChI Key |
OWFKEQFYRUHPPL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1CCC(C1)(/C(=N/O)/N)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B3301714.png)
![6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine](/img/structure/B3301720.png)
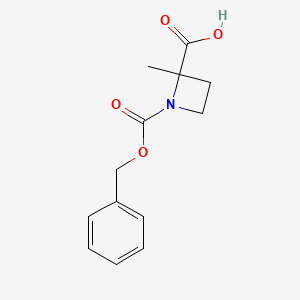
![(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid;hydrochloride](/img/structure/B3301728.png)
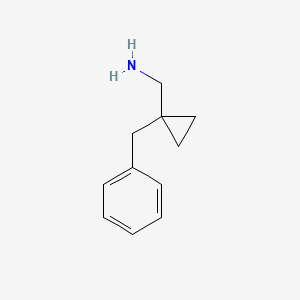
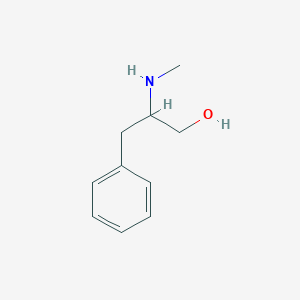
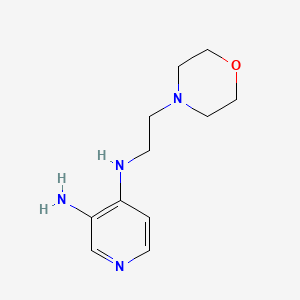
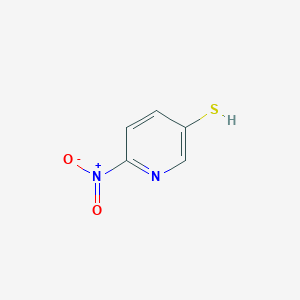
![2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3301762.png)
